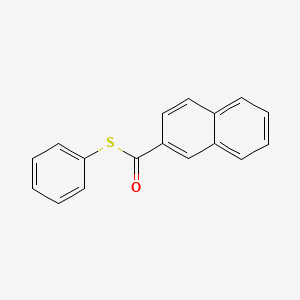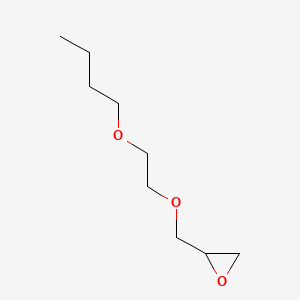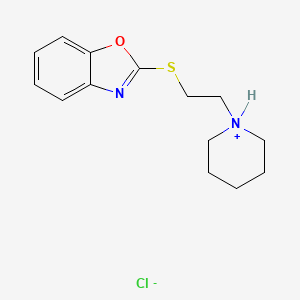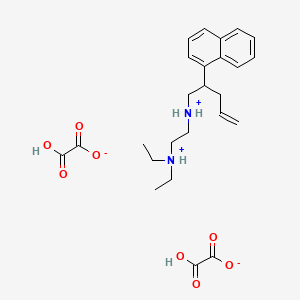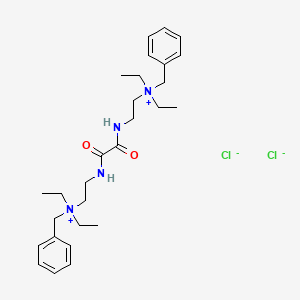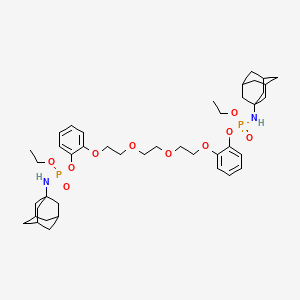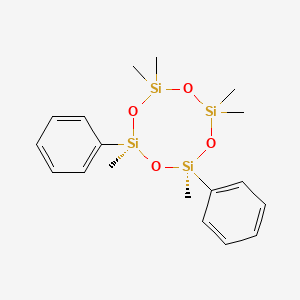
Cyclotetrasiloxane, 2,4-diphenyl-2,4,6,6,8,8-hexamethyl-, (Z)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclotetrasiloxane, 2,4-diphenyl-2,4,6,6,8,8-hexamethyl-, (Z)- is a chemical compound belonging to the family of organosilicon compounds It is characterized by a cyclic structure consisting of silicon and oxygen atoms, with phenyl and methyl groups attached to the silicon atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cyclotetrasiloxane, 2,4-diphenyl-2,4,6,6,8,8-hexamethyl-, (Z)- typically involves the reaction of appropriate silanes with phenyl and methyl substituents. One common method involves the use of hydrosilylation reactions, where silanes are reacted with alkenes in the presence of a catalyst to form the desired cyclotetrasiloxane compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale hydrosilylation processes, utilizing efficient catalysts and optimized reaction conditions to achieve high yields. The process may also include purification steps such as distillation and recrystallization to obtain the pure compound .
Análisis De Reacciones Químicas
Types of Reactions
Cyclotetrasiloxane, 2,4-diphenyl-2,4,6,6,8,8-hexamethyl-, (Z)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into different organosilicon derivatives.
Substitution: Substitution reactions can replace the phenyl or methyl groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions include silanols, siloxanes, and other organosilicon derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Cyclotetrasiloxane, 2,4-diphenyl-2,4,6,6,8,8-hexamethyl-, (Z)- has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of advanced organosilicon compounds and materials.
Biology: Investigated for its potential use in biomaterials and drug delivery systems.
Medicine: Explored for its biocompatibility and potential therapeutic applications.
Industry: Utilized in the production of silicone-based materials, coatings, and adhesives
Mecanismo De Acción
The mechanism of action of Cyclotetrasiloxane, 2,4-diphenyl-2,4,6,6,8,8-hexamethyl-, (Z)- involves its interaction with molecular targets and pathways within biological systems. The compound can interact with cellular membranes and proteins, influencing various biochemical processes. Its unique structure allows it to form stable complexes with other molecules, enhancing its effectiveness in various applications .
Comparación Con Compuestos Similares
Similar Compounds
- 2,2,4,4,6,6-Hexamethyl-8,8-diphenylcyclotetrasiloxane
- 2,4,6,8-Tetramethylcyclotetrasiloxane
- 1,3,5,7-Tetramethylcyclotetrasiloxane
Uniqueness
Cyclotetrasiloxane, 2,4-diphenyl-2,4,6,6,8,8-hexamethyl-, (Z)- stands out due to its specific arrangement of phenyl and methyl groups, which imparts unique chemical properties and reactivity. This makes it particularly valuable in specialized applications where other similar compounds may not perform as effectively .
Propiedades
Número CAS |
33204-75-0 |
|---|---|
Fórmula molecular |
C18H28O4Si4 |
Peso molecular |
420.8 g/mol |
Nombre IUPAC |
(6R,8S)-2,2,4,4,6,8-hexamethyl-6,8-diphenyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocane |
InChI |
InChI=1S/C18H28O4Si4/c1-23(2)19-24(3,4)21-26(6,18-15-11-8-12-16-18)22-25(5,20-23)17-13-9-7-10-14-17/h7-16H,1-6H3/t25-,26+ |
Clave InChI |
SQMDVANNTDBLCG-WMPKNSHKSA-N |
SMILES isomérico |
C[Si@]1(O[Si@](O[Si](O[Si](O1)(C)C)(C)C)(C)C2=CC=CC=C2)C3=CC=CC=C3 |
SMILES canónico |
C[Si]1(O[Si](O[Si](O[Si](O1)(C)C2=CC=CC=C2)(C)C3=CC=CC=C3)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


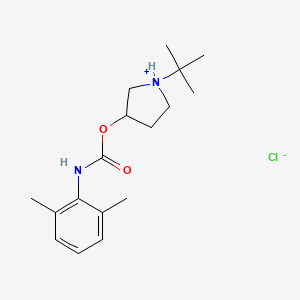
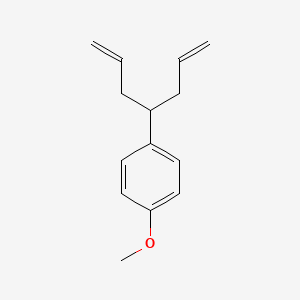

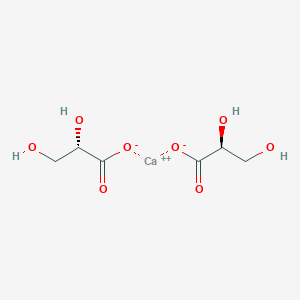
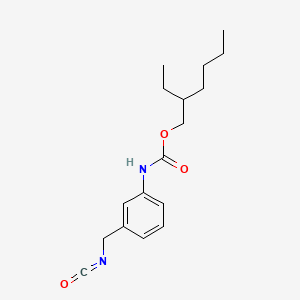
![2-[3-Hydroxy-2,2-bis(hydroxymethyl)propoxy]carbonylbenzoic acid](/img/structure/B13736264.png)

